N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C26H22N4O2/c1-29-26(32)20-11-6-5-10-19(20)23(28-29)16-25(31)27-22-12-7-13-24-21(22)14-15-30(24)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,31) |
InChI Key |
LWGXSUQJKLZSQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C26H22N4O2 and a molecular weight of approximately 464.6 g/mol, this compound features an indole core linked to a phthalazinone moiety through an acetamide group.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Core | Provides aromatic properties and biological activity |
| Phthalazinone Moiety | Contributes to the compound's reactivity and interaction with biological targets |
| Acetamide Linkage | Enhances solubility and stability |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Notably, it has demonstrated a 65% inhibition rate against Mycobacterium tuberculosis in vitro, suggesting its potential as an effective therapeutic agent against antibiotic-resistant strains of tuberculosis .
The mechanism of action appears to involve interactions with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Molecular docking studies are recommended to elucidate its precise mechanisms and identify potential therapeutic targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-y)acetamide | Contains phthalazinone core and acetamide linkage | Lacks the indole moiety |
| N-(1-benzylindol-4-y)acetamide | Indole core present but without phthalazinone | Simpler structure with limited biological activity |
| 2-(3-methylphthalazinone)-N-benzylacetamide | Similar phthalazinone structure but different substituents | Different substitution pattern affects biological properties |
This table illustrates that the combination of both indole and phthalazinone structures in N-(1-benzylindol-4-y)acetamide may enhance its biological activity compared to simpler analogs.
In Vitro Studies
Research has indicated that the compound's activity against Mycobacterium tuberculosis is promising. In vitro assays have shown that it not only inhibits bacterial growth but also affects biofilm formation, which is crucial for the survival of bacteria in hostile environments .
Enzyme Inhibition Studies
Further investigations into enzyme interactions reveal that N-(1-benzylindol-4-y)acetamide may act as an enzyme inhibitor. Specific studies have highlighted its binding affinity to enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in treating various conditions:
- Antimicrobial therapy : Particularly for resistant strains of bacteria.
- Cancer treatment : As a possible inhibitor of cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
